5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole (EPO) is an organic compound that has been studied for its potential applications in scientific research. EPO is a member of the oxadiazole family, a group of heterocyclic compounds that are characterized by their five-membered ring structure. The specific structure of EPO makes it a useful tool for studying various biochemical and physiological processes, as well as for use in laboratory experiments.
Scientific Research Applications
Synthesis and Biological Activity
Antibacterial Study of N-substituted Derivatives : N-substituted derivatives of oxadiazole compounds, including those with piperidin-4-yl, show significant antibacterial activity against various bacterial strains, suggesting their potential use as antibacterial agents (Khalid et al., 2016).
Antimicrobial Activity : Oxadiazole derivatives with a piperidine or pyrrolidine ring exhibit strong antimicrobial activity, indicating their application in developing new antimicrobial drugs (Krolenko et al., 2016).
Anticancer Potential : Certain piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been evaluated as anticancer agents. Some compounds showed promising results against cancer cell lines, suggesting their potential in cancer treatment (Rehman et al., 2018).
Enzyme Inhibition Activity for Alzheimer’s Disease : N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole showed enzyme inhibition activity against acetylcholinesterase, an enzyme associated with Alzheimer’s disease. This indicates their potential as drug candidates for treating Alzheimer’s (Rehman et al., 2018).
Chemical Synthesis and Stability
Synthesis Techniques : The synthesis of oxadiazole derivatives, including those with piperidin-4-yl groups, involves various techniques, including reactions with different organic acids and bromomethyl compounds. This highlights the diverse chemical methods available for synthesizing these compounds (Khalid et al., 2016).
Chemical Stability Studies : The stability of oxadiazoles, including derivatives with a piperidin-1-yl group, was investigated under conditions such as exposure to water and HCl. Understanding their stability is crucial for their potential applications in various fields (Kayukova et al., 2018).
properties
IUPAC Name |
5-ethyl-3-piperidin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-9(12-13-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVWSYIZOMCMSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733784 |
Source
|
Record name | 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole | |
CAS RN |
1226148-67-9 |
Source
|
Record name | 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.